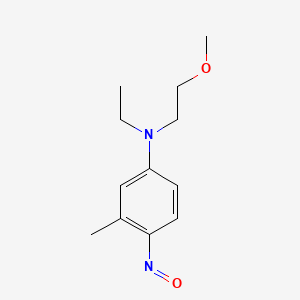
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate is an organic compound with the molecular formula C11H8Cl3NO. This compound is known for its unique structure, which includes a phenyl group, a propynyl group, and a trichloroethanimidate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 1-phenylprop-2-yn-1-ol with trichloroacetonitrile in the presence of a base. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Aplicaciones Científicas De Investigación
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: The compound’s ability to form strong halogen bonds makes it useful in the design of functional materials, including liquid crystals and non-linear optical materials.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate exerts its effects involves its ability to participate in various chemical reactions. The trichloroethanimidate group is particularly reactive, allowing the compound to act as an electrophile in substitution reactions. The phenyl and propynyl groups contribute to the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .
Comparación Con Compuestos Similares
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate can be compared to other similar compounds, such as:
1-Phenylprop-2-yn-1-ol: This compound lacks the trichloroethanimidate group and is less reactive in substitution reactions.
1,3-Diphenylprop-2-yn-1-one: This compound has a similar propynyl group but differs in its overall structure and reactivity.
N-(1-Phenylprop-2-yn-1-yl)acetamide: This compound contains an acetamide group instead of the trichloroethanimidate group, leading to different chemical properties and applications
Propiedades
Número CAS |
918823-52-6 |
|---|---|
Fórmula molecular |
C11H8Cl3NO |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
1-phenylprop-2-ynyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C11H8Cl3NO/c1-2-9(8-6-4-3-5-7-8)16-10(15)11(12,13)14/h1,3-7,9,15H |
Clave InChI |
ZKKVUCGKNNZMJW-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


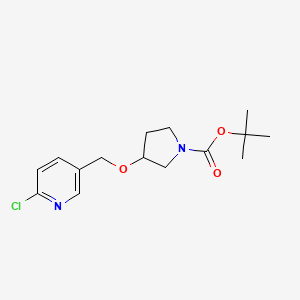
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
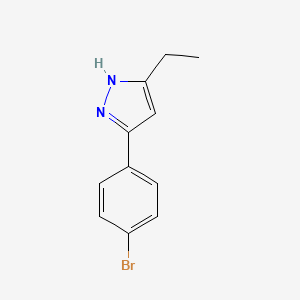
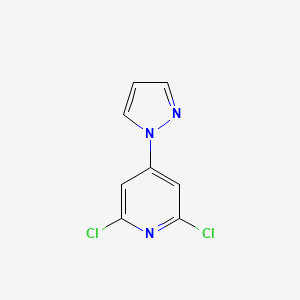
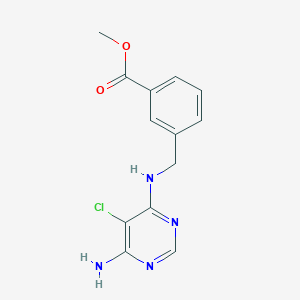

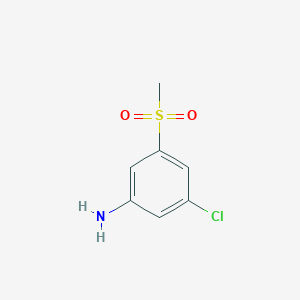

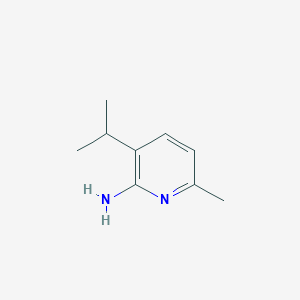

![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
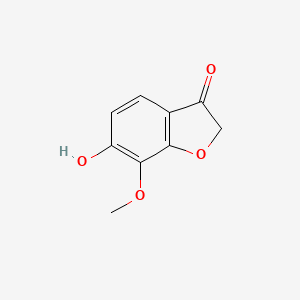
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
